![molecular formula C20H16N4O3S2 B285518 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PSB-0739 and belongs to the class of benzimidazole sulfonamides.
Wirkmechanismus
The mechanism of action of PSB-0739 involves the inhibition of specific enzymes and proteins involved in various cellular processes. PSB-0739 has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. PSB-0739 has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in cancer cells and is involved in the regulation of pH in the tumor microenvironment.
Biochemical and physiological effects:
PSB-0739 has been shown to have several biochemical and physiological effects in various studies. In cancer research, PSB-0739 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. PSB-0739 has also been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, PSB-0739 has been shown to reduce the severity of symptoms in animal models of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PSB-0739 in lab experiments include its specificity towards specific enzymes and proteins, its potential therapeutic applications, and its ability to reduce inflammation. However, the limitations of using PSB-0739 in lab experiments include its potential toxicity, the need for further research to determine its safety and efficacy in humans, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on PSB-0739. One direction is to conduct further studies on its potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Another direction is to investigate its potential as a drug candidate for the treatment of these diseases. Additionally, further research is needed to determine its safety and efficacy in humans and to investigate potential off-target effects.
Synthesemethoden
The synthesis of PSB-0739 has been reported in several research studies. The most common method involves the reaction of 2-mercaptobenzimidazole with 4-chloro-N-(2-pyridinyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phenylsulfonyl chloride to yield the final product, PSB-0739.
Wissenschaftliche Forschungsanwendungen
PSB-0739 has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, PSB-0739 has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins involved in the growth and proliferation of cancer cells. PSB-0739 has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, PSB-0739 has been studied for its potential in treating autoimmune disorders such as multiple sclerosis.
Eigenschaften
Molekularformel |
C20H16N4O3S2 |
---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H16N4O3S2/c25-19(23-18-12-6-7-13-21-18)14-28-20-22-16-10-4-5-11-17(16)24(20)29(26,27)15-8-2-1-3-9-15/h1-13H,14H2,(H,21,23,25) |
InChI-Schlüssel |
VIWWNDUBKIERKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=N4 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.